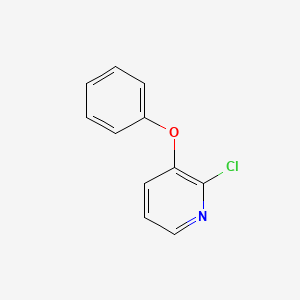

2-Chloro-3-phenoxypyridine

Description

Structural Significance and Foundational Aspects of the Phenoxypyridine Scaffold

The phenoxypyridine structure is a crucial scaffold in the design of biologically active molecules, particularly in the fields of agrochemicals and medicinal chemistry. mdpi.com As a bioisostere of diaryl ethers, where one phenyl ring is replaced by a pyridine (B92270) ring, the phenoxypyridine moiety often imparts unique and advantageous properties to a molecule. mdpi.com The inclusion of the nitrogen-containing pyridine ring can enhance solubility, bioavailability, and the probability of π-π stacking interactions with biological targets compared to its diaryl ether counterpart. mdpi.com

The flexibility and metabolic stability of the ether linkage, combined with the electronic properties of the pyridine ring, make this scaffold a valuable component in the creation of new pesticides and pharmaceuticals. mdpi.com Research has demonstrated that derivatives of phenoxypyridine exhibit a broad spectrum of biological activities, including herbicidal, fungicidal, insecticidal, and antitumor properties. mdpi.comwiley.com For instance, many phenoxypyridine derivatives act as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a well-established target for herbicides. nih.govacs.orgacs.org The specific substitution pattern on both the pyridine and phenoxy rings allows for fine-tuning of a compound's activity and selectivity. mdpi.com

Historical Perspective on Pyridine Derivatives in Chemical Research

The journey of pyridine and its derivatives in chemical research began in 1849 when Scottish chemist Thomas Anderson first isolated impure pyridine from coal tar. numberanalytics.com The determination of its chemical structure, a six-membered ring analogous to benzene (B151609) but with one carbon-hydrogen unit replaced by a nitrogen atom, was proposed by Wilhelm Körner and James Dewar in the 1860s and 70s. wikipedia.org

The late 19th and early 20th centuries saw the development of seminal synthetic methods that opened the door to a vast array of pyridine derivatives. The Hantzsch pyridine synthesis, described in 1881, was a major breakthrough, allowing for the construction of the pyridine ring from relatively simple acyclic precursors. wikipedia.org Later, in 1924, Aleksei Chichibabin developed a more efficient synthesis from inexpensive reagents like aldehydes and ammonia (B1221849), a method that remains relevant in industrial production. wikipedia.orgatamanchemicals.com

Throughout modern chemical history, pyridine derivatives have become indispensable. They are not only vital building blocks in organic synthesis but are also found at the core of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net Their applications range from insecticides and herbicides to medicines and food flavorings, underscoring the enduring importance of this class of heterocyclic compounds. newworldencyclopedia.org

Overview of Research Trajectories for 2-Chloro-3-phenoxypyridine

Direct research focusing exclusively on this compound is limited; its primary significance lies in its role as a versatile chemical intermediate. It serves as a foundational building block for the synthesis of more complex, functionalized molecules, particularly within the agrochemical sector. The chlorine atom at the 2-position and the phenoxy group at the 3-position of the pyridine ring are key reactive sites that allow for further chemical modification.

A prominent research trajectory involves using this compound as a precursor for herbicidal compounds. For example, it is a key component in the synthesis of 2-chloro-3-phenoxy-6-nitroaniline, a compound which itself is an intermediate for various herbicides. google.com The synthesis typically involves the reaction of a substituted aniline (B41778) with the this compound core.

Furthermore, the development of related structures highlights the synthetic utility of the 2-chloro-phenoxypyridine scaffold. Researchers have synthesized and studied derivatives such as 5-bromo-2-chloro-3-phenoxypyridine (B3098421) and various 5-chloro-3-fluoro-2-phenoxypyridines. jst.go.jpmolport.comsigmaaldrich.com These studies often involve creating libraries of related compounds to investigate structure-activity relationships (SAR), aiming to develop new herbicides with high efficacy and crop safety. jst.go.jpjst.go.jpwiley.com The research clearly indicates that the main application of this compound is as a starting material, enabling the exploration of new chemical entities with potent biological activities.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₈ClNO | 205.64 | Not available |

| 5-Bromo-2-chloro-3-phenoxypyridine | C₁₁H₇BrClNO | 284.54 | 1335055-91-8 molport.comsigmaaldrich.com |

| 2-Chloro-3-phenoxy-6-nitroaniline | C₁₁H₈ClN₃O₃ | 265.65 | Not explicitly found |

| 2-Chloro-3-phenylpyridine | C₁₁H₈ClN | 189.64 | 31557-57-0 matrix-fine-chemicals.com |

| 2-Chloro-3-pyridinamine | C₅H₅ClN₂ | 128.56 | 6298-19-7 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73406-93-6 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-chloro-3-phenoxypyridine |

InChI |

InChI=1S/C11H8ClNO/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H |

InChI Key |

QEKCEGZYIXGKID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3 Phenoxypyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-Chloro-3-phenoxypyridine, the most logical and common disconnection is at the ether C-O bond. This bond can be formed through either a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction.

This disconnection approach identifies two primary precursors:

An electrophilic pyridine (B92270) component, which is 2,3-dichloropyridine (B146566) . The chlorine atom at the 2-position serves as the leaving group.

A nucleophilic phenoxy component, which is phenol (B47542) or its corresponding phenoxide salt.

This strategy simplifies the synthesis to a single key bond-forming step between these two well-defined intermediates.

Precursor Identification and Synthesis Routes to Key Intermediates

2,3-Dichloropyridine: This important fine chemical intermediate can be synthesized through several reported routes. patsnap.comdoaj.org

From 2,6-Dichloropyridine (B45657): This route involves the chlorination of 2,6-dichloropyridine to yield 2,3,6-trichloropyridine (B1294687), which is then subjected to a selective catalytic hydrogenation to remove the chlorine atom at the 6-position. patsnap.com

From 2,3,6-Trichloropyridine: An alternative pathway from 2,3,6-trichloropyridine involves saponification, followed by dechlorination and a final chlorination step to arrive at the desired product. google.com

Phenol and Sodium Phenoxide: Phenol is a bulk commodity chemical produced industrially. Its corresponding nucleophile, sodium phenoxide, is readily generated for subsequent reactions.

Generation of Sodium Phenoxide: Sodium phenoxide is most commonly prepared by treating phenol with a base such as sodium hydroxide (B78521) (NaOH) or sodium methoxide. wikipedia.org This acid-base reaction quantitatively produces the sodium phenoxide salt, which is a potent nucleophile for ether synthesis. wikipedia.orgkotafactory.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxypyridine Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl ether bond in this compound. The reaction involves the attack of a nucleophile on an aryl halide, leading to the substitution of the halide. libretexts.org This process is facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This feature makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. In the precursor 2,3-dichloropyridine, the chlorine atom at the C2 position is significantly activated towards nucleophilic displacement by the adjacent electron-withdrawing nitrogen atom. This activation lowers the energy barrier for the formation of the negatively charged intermediate, known as a Meisenheimer complex, which is a key step in the SNAr mechanism. libretexts.org The chlorine at the C3 position is less activated and thus remains intact during the selective reaction.

The reaction is typically carried out by first generating the phenoxide nucleophile from phenol using a suitable base. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). The reaction of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) phenol with 5-fluoro-2-nitrobenzoic acid, for instance, is effectively promoted by caesium carbonate. mdpi.com The in-situ generated phenoxide then attacks the electron-deficient C2 position of 2,3-dichloropyridine, displacing the chloride ion to form the desired this compound. The reaction is generally heated to ensure a reasonable reaction rate.

The choice of solvent plays a critical role in the efficiency of SNAr reactions. Polar aprotic solvents are typically preferred as they can solvate the counter-ion of the base (e.g., K⁺) while leaving the nucleophile relatively unsolvated and thus more reactive. tandfonline.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed.

Research on analogous systems, such as the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles, has demonstrated the profound impact of the solvent on reaction outcomes. researchgate.net A study showed that the regioselectivity of the substitution could be dramatically altered by the solvent's properties. researchgate.net Specifically, the ability of the solvent to act as a hydrogen-bond acceptor (as measured by the Kamlet–Taft solvatochromic parameter, β) was a key determinant. researchgate.net For example, switching from dichloromethane (B109758) (a poor hydrogen-bond acceptor) to DMSO (a strong hydrogen-bond acceptor) could invert the regioselectivity of the substitution. researchgate.net This highlights the importance of solvent screening for optimizing the synthesis of this compound.

Table 1: Influence of Solvent Properties on SNAr Reactions

| Solvent | Type | Dielectric Constant (ε) | Hydrogen-Bond Acceptor Ability (β) | General Effect on SNAr |

|---|---|---|---|---|

| DMSO | Polar Aprotic | 47 | 0.76 | Excellent, strongly accelerates reaction |

| DMF | Polar Aprotic | 37 | 0.69 | Very good, common choice for SNAr |

| Acetonitrile | Polar Aprotic | 37.5 | 0.31 | Good, often used |

| THF | Polar Aprotic | 7.6 | 0.55 | Moderate, less effective than DMSO/DMF |

| Toluene (B28343) | Nonpolar | 2.4 | 0.11 | Poor, generally slow reaction rates |

This table provides illustrative data on how solvent choice can impact SNAr reactions based on established principles and data from related studies. researchgate.net

Ullmann-Type Coupling Approaches for C-O Bond Formation

An alternative to the SNAr pathway is the Ullmann-type coupling reaction. This method involves the copper-catalyzed formation of a C-O bond between an aryl halide and an alcohol or phenoxide. organic-chemistry.orgresearchgate.net The classic Ullmann reaction requires harsh conditions, but modern advancements have led to milder protocols using various copper catalysts and ligands. chem-station.com

The reaction mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether product. organic-chemistry.orgchem-station.com

Key parameters for a successful Ullmann-type coupling include:

Copper Source: Copper(I) salts such as CuI or copper(I) thiophene-2-carboxylate (B1233283) (CuTC) are often effective. chem-station.com

Ligand: The addition of ligands, such as phenanthroline or other N- or O-based ligands, can stabilize the copper catalyst and accelerate the reaction, allowing for lower reaction temperatures.

Base: A base is required to generate the phenoxide nucleophile.

Solvent: High-boiling point polar solvents like DMF, dimethylacetamide (DMAc), or pyridine are often used.

This method can be particularly useful when the SNAr reaction is sluggish or leads to side products. Copper-mediated coupling has been successfully applied to the synthesis of complex diaryl ethers involving substituted pyridines. acs.org

Catalytic Systems and Ligand Design for Ullmann Chemistry

The traditional Ullmann reaction often required stoichiometric amounts of copper and harsh conditions. wikipedia.org The modern evolution of Ullmann chemistry for the synthesis of diaryl ethers hinges on the development of sophisticated catalytic systems, where the ligand plays a pivotal role. The introduction of specific ligands has transformed the reaction, allowing it to proceed under much milder conditions with catalytic amounts of copper, broadening its functional group tolerance and improving yields. nih.govmdpi.com

Ligands coordinate to the copper center, enhancing its solubility, stabilizing the active catalytic species, and facilitating the key steps of oxidative addition and reductive elimination. tcichemicals.com A variety of ligand classes have been found to be effective, including diamines, 1,10-phenanthroline, amino acids, and β-diketones. nih.govnih.gov For instance, N,N-dimethylglycine has proven to be a simple, inexpensive, and efficient ligand for the copper-catalyzed phenoxylation of 2-halopyridines.

Recent studies have delved into the mechanistic details, revealing that anionic ligands can form highly reactive three-coordinate heteroleptic copper(I) complexes of the type [Cu(L)(OAr)]⁻. nih.gov These anionic complexes are proposed to be the key intermediates that react with the aryl halide in the turnover-limiting oxidative addition step. nih.gov The design of ligands, such as benzene-1,2-diamines, focuses on creating electron-rich anionic complexes that promote rapid oxidative addition even at room temperature, while ortho-aryl substituents on the ligand can provide stabilizing π-interactions. tcichemicals.com

Table 1: Selected Ligands for Copper-Catalyzed O-Arylation

| Ligand Class | Specific Example | Typical Conditions | Reference |

|---|---|---|---|

| Amino Acids | N,N-Dimethylglycine | CuI (cat.), K₂CO₃, Dioxane, 90 °C | nih.gov |

| Phenanthrolines | 1,10-Phenanthroline | CuI (cat.), Cs₂CO₃, Toluene, 110 °C | wikipedia.org |

| Diamines | N,N'-Dimethylethylenediamine | CuI (cat.), K₃PO₄, Toluene, 110 °C | wikipedia.org |

| β-Diketones | 2,2,6,6-Tetramethylheptane-3,5-dione | CuI (cat.), Cs₂CO₃, Toluene, 110 °C | nih.gov |

Copper-Mediated and Copper-Catalyzed Methodologies

The synthesis of this compound via Ullmann-type reactions involves the copper-promoted coupling of a phenol with an activated aryl halide, typically 2,3-dichloropyridine or 2-chloro-3-iodopyridine. The reaction is generally mediated by a copper(I) salt, such as CuI, CuBr, or Cu₂O, in the presence of a base. wikipedia.org

The mechanism of these C-O coupling reactions is believed to involve a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the formation of a copper(I) phenoxide species from the reaction of the starting phenol with the base and the Cu(I) salt. organic-chemistry.org This copper(I) phenoxide then undergoes oxidative addition with the halopyridine to form a transient copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired this compound and regenerates the copper(I) catalyst. organic-chemistry.org

In the absence of effective ligands, the reaction often requires stoichiometric copper and high temperatures. wikipedia.org However, the development of ligand-assisted catalytic systems has enabled the reaction to proceed efficiently with only catalytic amounts (typically 1-10 mol%) of a copper source. nih.govmdpi.com

High-Temperature and Microwave-Assisted Syntheses

Historically, Ullmann ether syntheses were notorious for requiring high temperatures, often in excess of 200 °C, and high-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene. wikipedia.orgorganic-chemistry.org These conditions were necessary to drive the reaction, particularly with less reactive aryl chlorides. The synthesis of this compound from 2,3-dichloropyridine would traditionally fall into this category, requiring forcing conditions to achieve selective monosubstitution of the more labile chlorine at the 2-position.

A significant advancement in reaction technology is the application of microwave irradiation. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from many hours to mere minutes and often leads to higher product yields and purity compared to conventional heating. mdpi.comresearchgate.net This acceleration is attributed to efficient and rapid heating of the polar reaction mixture. mdpi.com For the synthesis of biaryl compounds via Ullmann-type homocoupling, a related reaction, microwave heating has been shown to be highly effective, achieving good yields in as little as 30 minutes. nih.gov This technology is readily applicable to the intermolecular C-O coupling for the synthesis of this compound, offering a greener and more efficient alternative to prolonged high-temperature heating. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Ullmann-Type Reactions

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours | mdpi.com |

| Temperature | Typically 150-250 °C | Often similar or slightly lower set temperatures, but reached much faster | wikipedia.orgnih.gov |

| Yields | Variable, often moderate | Generally higher | mdpi.com |

| Side Products | More prevalent due to prolonged heating | Often reduced, leading to cleaner reactions | mdpi.com |

| Energy Efficiency | Lower | Higher | mdpi.com |

Palladium-Catalyzed Arylation Methods for Oxygen Nucleophiles

As an alternative to copper catalysis, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for forming C-O bonds. These reactions, often variants of the Buchwald-Hartwig amination, typically offer milder conditions, broader substrate scope, and higher functional group tolerance. wikipedia.orgalfa-chemistry.com

Buchwald-Hartwig Type C-O Coupling Variants

The Buchwald-Hartwig amination, initially developed for C-N bond formation, was successfully extended to the synthesis of diaryl ethers. wikipedia.org This transformation involves the palladium-catalyzed reaction of an aryl halide or triflate with an alcohol or phenol in the presence of a strong base. alfa-chemistry.com

The catalytic cycle is distinct from the Ullmann reaction and is generally accepted to involve a Pd(0)/Pd(II) pathway. alfa-chemistry.com The key steps are:

Oxidative Addition: A Pd(0) complex, coordinated to phosphine (B1218219) ligands, reacts with the aryl halide (e.g., 2,3-dichloropyridine) to form a Pd(II)-aryl complex.

Deprotonation/Ligand Exchange: The phenol is deprotonated by the base (e.g., NaOt-Bu, K₃PO₄) to form a phenoxide, which then displaces a halide from the palladium center to form a Pd(II)-aryloxide complex.

Reductive Elimination: This key final step involves the formation of the C-O bond, yielding the this compound product and regenerating the active Pd(0) catalyst. wikipedia.orgalfa-chemistry.com

These reactions are highly dependent on the choice of ligand, base, and solvent system to achieve high efficiency. organic-chemistry.org

Ligand Scaffolding for Enhanced Reactivity and Selectivity

The success of the Buchwald-Hartwig C-O coupling is critically dependent on the design of the phosphine ligand coordinated to the palladium center. The ligand's role is to stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition. wikipedia.org

The development of ligands has progressed through several generations:

First-Generation Ligands: Simple triarylphosphines like P(o-tolyl)₃ were initially used but had limited scope. organic-chemistry.org

Bidentate Phosphine Ligands: Ligands like BINAP and DPPF offered improved reactivity and were the first to allow for the efficient coupling of primary amines, with principles extending to C-O coupling. wikipedia.org

Sterically Hindered, Electron-Rich Ligands: The breakthrough in this field came with the development of bulky and electron-rich monophosphine ligands based on biaryl scaffolds (e.g., XPhos, SPhos, RuPhos). These ligands dramatically accelerate the rate-limiting reductive elimination step, allowing for the coupling of a much wider range of substrates, including less reactive aryl chlorides, under mild conditions. organic-chemistry.org

The choice of ligand is crucial for achieving high yields and selectivity in the synthesis of this compound, especially when using the less reactive 2,3-dichloropyridine as a starting material.

Table 3: Evolution of Ligands for Palladium-Catalyzed Cross-Coupling

| Ligand Generation | Ligand Example | Key Features | Impact on Reactivity | Reference |

|---|---|---|---|---|

| First | P(o-tolyl)₃ | Simple, monodentate | Limited scope, harsh conditions | organic-chemistry.org |

| Second | BINAP, DPPF | Bidentate, chiral backbone | Improved rates, broader scope for aryl iodides/triflates | wikipedia.org |

| Third/Fourth | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphines | High reactivity for aryl chlorides, mild conditions, excellent scope | organic-chemistry.org |

Alternative Synthetic Pathways and Novel Approaches

While copper- and palladium-catalyzed cross-couplings are the dominant strategies, other pathways exist for the synthesis of this compound.

One alternative is a classical nucleophilic aromatic substitution (SNAr) reaction. This pathway requires the pyridine ring to be highly activated by strong electron-withdrawing groups. For example, a precursor like 2,3-dichloro-5-nitropyridine (B1272384) could react with a phenoxide nucleophile, with the nitro group activating the ring for substitution. The nitro group could then be removed or converted to another functional group in a subsequent step. A similar strategy is employed in the synthesis of complex substituted phenoxypyridines used as intermediates for insecticides. mdpi.com

A more novel approach involves the use of other transition metals. Gold-catalyzed C-O cross-coupling has been reported as a complementary method to copper-based systems, capable of promoting the coupling of water and aliphatic alcohols. rsc.org While less common, this indicates the potential for exploring other catalytic systems beyond the conventional copper and palladium platforms for the synthesis of this compound.

Another synthetic strategy involves building the phenoxypyridine scaffold first and then introducing the chloro substituent. For example, 3-phenoxypyridine (B1582220) could be synthesized and then subjected to a chlorination reaction. However, controlling the regioselectivity of the chlorination on an unsubstituted phenoxypyridine ring can be challenging. A related approach involves the synthesis of 2-chloro-3-hydroxypyridine (B146414) from 3-hydroxypyridine, which could then potentially undergo an etherification reaction, although this is less direct. googleapis.com

Multi-Component Reactions Incorporating Pyridine and Phenoxy Moieties

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all reactants. rsc.orgbibliomed.org This approach is highly valued in synthetic chemistry for its efficiency, reduction of intermediate isolation steps, and inherent atom economy, which are core tenets of green chemistry. bibliomed.orgbohrium.com The synthesis of pyridine derivatives, in particular, has been a fertile ground for the application of MCRs, given the prevalence of the pyridine scaffold in pharmaceuticals and agrochemicals. bohrium.comscilit.com

While a specific one-pot, multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to design a hypothetical pathway. Such a reaction would ideally involve the simultaneous or sequential combination of components that provide the pyridine backbone, the phenoxy group, and the chlorine atom. For instance, a variation of the Hantzsch or Bohlmann–Rahtz pyridine synthesis could be envisioned. beilstein-journals.orgfigshare.com

MCRs for pyridine synthesis are often categorized as three- or four-component reactions and can be either metal-catalyzed or metal-free. bohrium.com A hypothetical MCR could involve the condensation of an enamine, an ethynyl (B1212043) ketone, and a chlorine source, followed by cyclization and aromatization. The phenoxy group could be introduced either as part of one of the initial components or in a subsequent, tandem reaction step within the same pot. The development of such a process would offer significant advantages by minimizing waste, saving time, and reducing energy consumption. bibliomed.org Research has demonstrated the successful synthesis of various highly substituted pyridines and dihydropyridines using MCR strategies, highlighting the versatility and potential of this approach for constructing complex heterocyclic frameworks. bibliomed.orgrsc.org

| Component | Function | Example Precursor |

| Component 1 | Provides C2, C3, and N of the pyridine ring | β-Enaminone (e.g., 3-amino-1-phenylprop-2-en-1-one) |

| Component 2 | Provides C4, C5, and C6 of the pyridine ring | α,β-Unsaturated ketone/aldehyde with a phenoxy group |

| Component 3 | Chlorinating agent | N-Chlorosuccinimide (NCS) |

| Component 4 | Ammonia (B1221849) source (if needed) | Ammonium (B1175870) acetate (B1210297) |

Table 1. Hypothetical Multi-Component Reaction Strategy for a this compound scaffold.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods, especially in terms of scalability, safety, and process control. mdpi.comresearchgate.net In a flow system, reactants are continuously pumped through a network of tubes or channels, often passing through reactors where conditions like temperature and pressure are precisely controlled. ljmu.ac.uk This methodology has been successfully applied to the synthesis of various heterocycles, including pyridines. figshare.commdpi.com

The synthesis of substituted pyridines can be adapted to continuous flow systems, which is particularly beneficial for reactions that are highly exothermic, involve hazardous intermediates, or require long reaction times in batch mode. researchgate.netljmu.ac.uk For example, the Bohlmann–Rahtz pyridine synthesis has been successfully transferred to a continuous flow process, allowing for Michael addition and cyclodehydration to occur in a single step without the need to isolate intermediates. beilstein-journals.org This approach not only improves yield but also enhances safety and simplifies purification. beilstein-journals.org

For a target molecule like this compound, a key synthetic step, such as the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine (e.g., 2,3-dichloropyridine) with phenol, could be translated into a flow process. This would allow for precise control over the reaction temperature and residence time, potentially minimizing side reactions and improving the yield of the desired mono-substituted product. Furthermore, Suzuki-Miyaura cross-coupling reactions to form aryl-pyridines have been effectively performed using continuous-flow reactors, demonstrating the technology's applicability to C-C bond formation on the pyridine ring. researchgate.net The development of a multi-step continuous flow synthesis, potentially integrating several reaction and purification steps, represents a state-of-the-art approach for the efficient and scalable production of complex pharmaceutical intermediates. google.com

| Parameter | Batch Processing | Flow Chemistry | Advantage in Flow |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient due to high surface-area-to-volume ratio | Enhanced safety, better control over exothermic reactions. researchgate.net |

| Mass Transfer | Often limited by stirring speed | Rapid mixing | Higher reaction rates, improved yields. |

| Scalability | Difficult, requires re-optimization | Straightforward by extending operation time | Predictable scale-up from lab to production. beilstein-journals.org |

| Safety | Large volumes of hazardous materials | Small reactor volumes, contained system | Reduced risk, safer handling of unstable intermediates. acs.org |

| Reaction Time | Can be very long (hours to days) | Significantly reduced (seconds to minutes) | Increased throughput and efficiency. mdpi.com |

Table 2. Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its intermediates can be evaluated and optimized through the lens of these principles to create more sustainable and environmentally benign manufacturing routes.

Key green chemistry principles applicable to this synthesis include:

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones improves atom economy and reduces waste. For instance, the synthesis of biaryl compounds like 2-phenylpyridine (B120327) often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which require only small amounts of catalyst. organic-chemistry.org Ruthenium-catalyzed direct arylation is another strategy that avoids the pre-functionalization of starting materials, further streamlining the process. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. MCRs are inherently atom-economical. bibliomed.org Evaluating traditional routes, such as those involving nitration followed by reduction and substitution, against newer catalytic methods can reveal opportunities to improve atom economy. rsc.org

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses employ hazardous solvents. A key goal of green chemistry is to replace these with safer alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), or to conduct reactions under solvent-free conditions. nih.govrsc.org Microwave-assisted synthesis in greener solvents like ethanol has been shown to be an effective method for preparing pyridine derivatives. nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, and using energy-efficient technologies like microwave or flow reactors, can significantly reduce the environmental footprint of a synthesis. beilstein-journals.orgnih.gov

By systematically applying these principles, synthetic routes to this compound can be redesigned to be more efficient, less wasteful, and safer.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize byproducts, such as in regioselective C-H activation reactions. |

| Atom Economy | Employing addition reactions or MCRs over substitution or elimination reactions. bibliomed.org |

| Less Hazardous Synthesis | Replacing hazardous reagents like phosgene (B1210022) derivatives with safer alternatives. |

| Safer Solvents | Substituting solvents like DMF or chlorinated hydrocarbons with ethanol, water, or PEG. rsc.org |

| Catalysis | Using recyclable catalysts like Pd/C or ligand-supported ruthenium for cross-coupling and C-H activation steps. researchgate.netrsc.org |

| Reduce Derivatives | Avoiding protecting groups through selective C-H functionalization. rsc.org |

Table 3. Application of Green Chemistry Principles to the Synthesis of this compound.

Purification and Isolation Techniques for Synthetic Intermediates

The synthesis of a multi-functional molecule like this compound involves several steps, each producing an intermediate that must be purified before proceeding to the next stage. The choice of purification technique is critical and depends on the physical and chemical properties of the intermediate, such as its state (solid or liquid), polarity, solubility, and thermal stability.

Commonly employed purification techniques for the intermediates in pyridine synthesis include:

Flash Column Chromatography: This is a widely used technique for separating compounds with different polarities. For example, the crude product from the reaction of 2-chloropyridin-4-amine with iodine monochloride is purified by flash column chromatography using an ethyl acetate/hexane eluent system to isolate the desired 2-chloro-3-iodo-4-pyridinamine. chemicalbook.com Similarly, intermediates in the synthesis of quinazolines and quinolines are often purified via flash chromatography to remove unreacted starting materials and byproducts. orgsyn.org

Recrystallization: This is an effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. This method is often used to obtain high-purity final products or crystalline intermediates. A patent for preparing pure 2-chloro-6-alkoxy-3-nitropyridines describes precipitating the product from a solvent like heptane (B126788) after distillation of the reaction solvent. google.com

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This is often the first step in a workup procedure to remove inorganic salts or water-soluble impurities. For instance, after a reaction, the mixture is often extracted with a solvent like ethyl acetate or dichloromethane, followed by washing the organic layer with brine or sodium bicarbonate solution. chemicalbook.comgoogle.com

Distillation/Vacuum Drying: For liquid intermediates or to remove residual volatile solvents from solid products, distillation or vacuum drying is employed. 2-Chloropyridine (B119429) itself can be purified by distillation from calcium hydride. orgsyn.org

The successful synthesis relies on the effective application of these techniques to ensure the purity of each intermediate, which directly impacts the yield and purity of the final compound.

| Intermediate Type | Example Compound | Typical Purification Method | Solvents/Conditions | Reference |

| Halogenated Nitropyridine | 2-Chloro-3-nitropyridine | Recrystallization / Column Chromatography | Heptane for precipitation; Ethyl acetate/hexane for chromatography | google.com |

| Aminopyridine | 3-Amino-2-chloro-4-phenylpyridine | Suction filtration, washing, and drying | Aqueous phase adjusted to pH 7-12 to precipitate the product, washed with water. | google.com |

| Iodinated Pyridine | 2-Chloro-3-iodo-4-pyridinamine | Flash Column Chromatography | Eluent: 40% Ethyl Acetate/Hexane | chemicalbook.com |

| Activated Precursor | Quinazoline/Quinoline Intermediates | Flash Column Chromatography | Ethyl acetate/n-hexane gradients | orgsyn.org |

Table 4. Purification and Isolation Techniques for Key Synthetic Intermediates.

Elucidation of Reactivity and Transformation Chemistry of 2 Chloro 3 Phenoxypyridine

Reactivity at the Chlorine Substituent (C2 Position)

The chlorine atom at the C2 position serves as a versatile leaving group, enabling the introduction of a wide range of functional groups through several key reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-halopyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the chloride ion. The reactivity of 2-chloropyridine (B119429) in SNAr reactions is significantly lower than that of other heteroaryl chlorides like 2-chloropyrimidine, often necessitating catalysis or more forceful conditions.

The formation of a carbon-nitrogen bond at the C2 position is a synthetically valuable transformation. While direct SNAr with amines is possible, it often requires harsh conditions. A more general and widely employed method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction class has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.

The catalytic cycle involves the oxidative addition of the 2-chloro-3-phenoxypyridine to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the aminated pyridine (B92270) product and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, particularly with less reactive aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are commonly used to facilitate the catalytic cycle.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides

| Aryl Chloride | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene (B28343) | 100 | 95 |

| 2-Chloropyrazine | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 88 |

This table presents illustrative data for analogous compounds to demonstrate typical reaction conditions.

The displacement of the C2-chlorine with cyanide (CN⁻) or thiocyanate (B1210189) (SCN⁻) nucleophiles provides access to important synthetic intermediates.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cross-coupling reactions with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). Alternatively, transition-metal-free methods using reagents such as trimethylsilyl (B98337) cyanide (TMSCN) can effect the transformation, often requiring an activator to enhance the electrophilicity of the pyridine ring. Direct nucleophilic substitution with alkali metal cyanides (e.g., NaCN, KCN) is also possible but may require harsh conditions and can be complicated by the reagent's toxicity.

Thiocyanation: The thiocyanato group can be introduced using salts like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). Similar to other weak nucleophiles, these reactions on unactivated or moderately activated aryl chlorides may require a catalyst or forcing conditions to proceed efficiently. Mechanochemical methods, which utilize mechanical force to induce chemical reactions, have been developed for the thiocyanation of various aromatic compounds and offer a solvent-free alternative.

Table 2: General Conditions for Cyanation and Thiocyanation of Aryl Chlorides

| Reaction | Aryl Halide | Reagent | Catalyst System | Solvent | Conditions |

|---|---|---|---|---|---|

| Cyanation | 2-Chloropurine | TMSCN | Tf₂O (activator) | Dichloromethane (B109758) | Room Temp |

| Cyanation | Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | DMA | 120 °C |

The substitution of the chlorine atom by weak nucleophiles such as water (hydrolysis) or alcohols (alcoholysis) to form 2-hydroxy-3-phenoxypyridine or 2-alkoxy-3-phenoxypyridine, respectively, is generally a challenging transformation. The C-Cl bond in 2-chloropyridine is resistant to cleavage by these nucleophiles under standard conditions.

Achieving these reactions typically requires forcing conditions, such as high temperatures and pressures, often in the presence of a strong acid or base to facilitate the substitution. For instance, studies on the hydrolysis of 2-chloropyridine have been conducted under subcritical and supercritical water conditions, highlighting the thermal stability of the C-Cl bond and the need for extreme conditions to induce reaction.

Table 3: Conditions for Hydrolysis of 2-Chloropyridine

| Substrate | Nucleophile | Conditions | Product |

|---|

This table illustrates the harsh conditions required for the hydrolysis of the parent 2-chloropyridine, suggesting similar requirements for its 3-phenoxy derivative.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are highly effective for functionalizing the C2 position of this compound.

The Suzuki-Miyaura coupling is a versatile and widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. This reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals and materials science.

The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The catalytic cycle involves: 1) oxidative addition of the this compound to the Pd(0) catalyst to form a Pd(II) intermediate; 2) transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide; and 3) reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

While aryl bromides and iodides are more reactive, advancements in catalyst systems, particularly the development of highly active phosphine ligands, have made the coupling of less reactive aryl chlorides, including electron-deficient heteroaryl chlorides, a routine and efficient process.

Table 4: Illustrative Conditions for Suzuki-Miyaura Coupling of Substituted 2-Chloropyridines

| 2-Chloropyridine Derivative | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 91 |

| 2-Chloroquinoxaline N-oxide | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | 96 |

This table showcases the versatility of the Suzuki-Miyaura coupling for various chloropyridine analogs, indicating the expected reactivity for this compound.

Cross-Coupling Reactions at C2

Stille Coupling with Organostannanes

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide in the presence of a palladium catalyst. For this compound, the chlorine atom at the C2 position can be substituted with various organic groups from the organostannane reagent.

Detailed research findings on the Stille coupling of this compound are not extensively documented in the literature. However, based on known procedures for similar chloro-substituted pyridines, a typical reaction would involve the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable organostannane reagent. The reaction is generally carried out in an inert solvent like toluene or dioxane at elevated temperatures. The presence of a ligand, such as triphenylphosphine (B44618) (PPh₃), is crucial for the stability and catalytic activity of the palladium complex.

Below is a representative data table illustrating a plausible Stille coupling reaction with this compound.

| Entry | Organostannane | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Vinyltributyltin | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 12 | 75 |

| 2 | Phenyltributyltin | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | 100 | 16 | 82 |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organic halide and an organozinc reagent. organicreactions.org This reaction is known for its high functional group tolerance and the relatively mild reaction conditions required. sci-hub.st For this compound, the Negishi coupling offers a route to introduce alkyl, aryl, or vinyl substituents at the C2 position.

Studies on the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides have demonstrated the efficacy of using a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], in combination with a bulky electron-rich phosphine ligand like X-Phos. organic-chemistry.orgfigshare.comnih.gov These conditions are generally effective for the coupling of unactivated aryl chlorides and could be applied to this compound. organic-chemistry.orgfigshare.comnih.gov

The following table outlines a potential Negishi coupling reaction involving this compound.

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylzinc chloride | Pd₂(dba)₃ | X-Phos | THF | 65 | 8 | 88 |

| 2 | Ethylzinc bromide | Pd(OAc)₂ | S-Phos | Dioxane | 80 | 12 | 79 |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst, such as copper(I) iodide (CuI), and an amine base. organic-chemistry.orgjk-sci.com The Sonogashira coupling of this compound would lead to the formation of 2-alkynyl-3-phenoxypyridine derivatives, which are valuable intermediates in organic synthesis. gold-chemistry.org

While specific examples for this compound are scarce, the general methodology is well-established for other chloropyridines. jk-sci.com A typical procedure would involve a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], a copper(I) co-catalyst, and a base such as triethylamine (B128534) (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). jk-sci.comlibretexts.org

A representative Sonogashira coupling reaction is detailed in the table below.

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 91 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Diisopropylamine | DMF | 80 | 8 | 85 |

Kumada and Hiyama Coupling Reactions

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is catalyzed by nickel or palladium complexes. wikipedia.orgchem-station.com It is one of the earliest developed cross-coupling reactions and is particularly useful for forming carbon-carbon bonds with aryl and vinyl halides. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can sometimes limit the functional group tolerance of this reaction. chem-station.com For this compound, a Kumada coupling could be achieved using various Grignard reagents in the presence of a suitable catalyst, such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)). researchgate.net

The Hiyama coupling , on the other hand, employs an organosilane as the coupling partner. wikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org The Hiyama coupling is known for its tolerance of a wide range of functional groups and the low toxicity of the organosilane reagents. semanticscholar.org The coupling of chloro-substituted pyridyltrimethylsilanes with aryl halides has been successfully demonstrated, suggesting a similar reactivity for this compound. nih.govnih.gov

The tables below illustrate hypothetical Kumada and Hiyama coupling reactions.

Kumada Coupling

| Entry | Grignard Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 65 | 4 | 85 |

| 2 | Methylmagnesium iodide | Pd(PPh₃)₄ | Diethyl ether | 35 | 6 | 78 |

Hiyama Coupling

| Entry | Organosilane | Catalyst | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | 70 | 12 | 89 |

| 2 | Vinyltrimethoxysilane | [Pd(allyl)Cl]₂ | TASF | Dioxane | 100 | 18 | 81 |

Reductive Dehalogenation and Hydrogenation Studies

Reductive dehalogenation of this compound involves the removal of the chlorine atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or by using a stoichiometric reducing agent. Catalytic hydrogenation is a common method for the reduction of aryl halides and typically involves a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst under a hydrogen atmosphere. researchgate.netnih.govnih.gov The reaction conditions, such as pressure and temperature, can be adjusted to control the selectivity of the reduction. researchgate.net

Alternatively, visible-light-driven catalytic dehalogenation has emerged as a milder and more environmentally friendly approach. acs.org These methods often utilize a photocatalyst and a hydrogen atom source to achieve the desired transformation.

A potential reductive dehalogenation of this compound is shown below.

| Entry | Method | Catalyst | Reagent | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm) | Ethanol (B145695) | 25 | 3-Phenoxypyridine (B1582220) | 95 |

| 2 | Catalytic Hydrogenation | PtO₂ | H₂ (50 bar) | Acetic Acid | 60 | 3-Phenoxypiperidine | 89 |

Lithiation and Halogen-Metal Exchange Reactions

The functionalization of this compound can also be achieved through lithiation or halogen-metal exchange reactions. wikipedia.orgnih.gov These methods generate a highly reactive organolithium intermediate that can be trapped with various electrophiles.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org In this process, a directing metalation group (DMG) coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The phenoxy group at the C3 position of this compound can act as a DMG, directing lithiation to the C4 position. acs.orgharvard.edunih.gov

Alternatively, a halogen-metal exchange reaction can occur at the C2 position, where the chlorine atom is exchanged for a lithium atom. wikipedia.orguni-muenchen.de This reaction is typically very fast and is favored at low temperatures. The choice between DoM and halogen-metal exchange is often dependent on the reaction conditions, including the choice of lithium base and temperature. znaturforsch.com

The table below summarizes these two competing pathways.

| Pathway | Reagent | Position of Lithiation | Intermediate | Subsequent Reaction |

| Directed ortho-metalation | n-BuLi/TMEDA | C4 | 2-Chloro-4-lithio-3-phenoxypyridine | Trapping with an electrophile at C4 |

| Halogen-metal exchange | t-BuLi | C2 | 2-Lithio-3-phenoxypyridine | Trapping with an electrophile at C2 |

Reactivity of the Phenoxy Group (C3 Position)

The phenoxy group at the C3 position of this compound is generally stable under many reaction conditions. Its primary role in the reactivity of the molecule is often as a directing group in electrophilic aromatic substitution-type reactions, most notably in directed ortho-metalation as discussed in the previous section. acs.org The oxygen atom of the phenoxy group can coordinate with a lithium reagent, facilitating the deprotonation of the adjacent C4 position of the pyridine ring. wikipedia.orgharvard.edunih.gov This allows for the selective introduction of substituents at this position, which would be difficult to achieve otherwise.

Cleavage of the carbon-oxygen bond of the phenoxy group is possible but typically requires harsh reaction conditions, such as strong acids or reducing agents, which may not be compatible with the rest of the molecule. Therefore, the phenoxy group is more often utilized for its electronic and directing effects rather than as a site for direct transformation.

Electrophilic Aromatic Substitution on the Phenoxy Ring

While specific studies on the nitration and halogenation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related compounds. For instance, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid has been studied, demonstrating that electrophilic substitution on the phenoxy ring is possible in such systems. soton.ac.uk

Nitration of phenoxy-containing compounds is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, would need to be carefully controlled to achieve selective mononitration and avoid potential side reactions. The expected major products would be the ortho- and para-nitro derivatives with respect to the phenoxy ether linkage.

Table 1: Predicted Products of Nitration of this compound

| Reactant | Reagents | Predicted Major Products |

|---|---|---|

| This compound | HNO₃, H₂SO₄ | 2-Chloro-3-(2-nitrophenoxy)pyridine |

Halogenation, such as bromination or chlorination, would likely proceed under standard electrophilic aromatic substitution conditions, employing a Lewis acid catalyst like FeBr₃ or AlCl₃. The halogen would be directed to the ortho and para positions of the phenoxy ring.

Table 2: Predicted Products of Halogenation of this compound

| Reactant | Reagents | Predicted Major Products |

|---|---|---|

| This compound | Br₂, FeBr₃ | 2-Chloro-3-(2-bromophenoxy)pyridine |

| 2-Chloro-3-(4-bromophenoxy)pyridine | ||

| This compound | Cl₂, AlCl₃ | 2-Chloro-3-(2-chlorophenoxy)pyridine |

Friedel-Crafts reactions on the phenoxy ring of this compound would introduce acyl or alkyl groups, typically at the para position due to steric hindrance at the ortho positions. sigmaaldrich.comorganic-chemistry.org These reactions are catalyzed by Lewis acids. The acylation reaction, using an acyl chloride or anhydride, would yield a ketone. sigmaaldrich.comorganic-chemistry.orgyoutube.com

Table 3: Predicted Products of Friedel-Crafts Acylation of this compound

| Reactant | Reagents | Predicted Major Product |

|---|

Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid, would introduce an alkyl group onto the phenoxy ring, again, likely at the para position.

Oxidative Cleavage and Derivatization of the Phenoxy Moiety

The ether linkage in this compound can potentially be cleaved under oxidative conditions. While specific studies on this compound are lacking, general methods for the oxidative cleavage of aryl ethers are known. researchgate.net Such cleavage would likely result in the formation of 2-chloro-3-hydroxypyridine (B146414) and phenol (B47542) or its degradation products. The reaction conditions would need to be harsh, potentially involving strong oxidizing agents.

Reactions Involving Oxygen Atom Functionalization

Direct functionalization of the ether oxygen atom in this compound is not a common reaction pathway. The lone pairs on the oxygen atom are involved in resonance with the phenoxy ring, which reduces their nucleophilicity. Reactions targeting the oxygen atom would likely require highly reactive electrophiles and are not well-documented for this class of compounds.

Reactivity of the Pyridine Core

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing chloro group. This deactivation makes electrophilic substitution on the pyridine ring itself challenging.

Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to certain substitution reactions. The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide is a known transformation. wikipedia.orgchempanda.comguidechem.com The presence of the electron-withdrawing chloro and phenoxy groups might make the oxidation of this compound more challenging than that of unsubstituted pyridine, likely requiring stronger oxidizing agents or more forcing conditions. Common reagents for N-oxidation include peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. guidechem.comscripps.eduumich.edu

Table 4: Predicted Product of N-Oxidation of this compound

| Reactant | Reagents | Predicted Product |

|---|

The resulting N-oxide would have altered electronic properties, potentially facilitating subsequent reactions on the pyridine ring.

Reduction of the Pyridine Ring

The reduction of the pyridine ring in this compound can be approached through several methods, primarily catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction. The outcome of these reactions is heavily influenced by the electronic properties of the chloro and phenoxy substituents.

Catalytic Hydrogenation: Catalytic hydrogenation of pyridines typically requires harsh conditions, including high pressures and temperatures, due to the aromatic stability of the ring. researchgate.netnih.gov Common catalysts for this transformation include platinum, palladium, rhodium, and nickel. researchgate.net For this compound, the reaction would proceed to yield 2-chloro-3-phenoxypiperidine. However, a significant challenge is the potential for hydrodechlorination, where the chloro substituent is replaced by hydrogen, particularly with catalysts like palladium on carbon. The choice of catalyst and reaction conditions would be critical to selectively reduce the ring while preserving the C-Cl bond.

Birch Reduction: The Birch reduction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). masterorganicchemistry.comdrpress.orgwikipedia.org This method reduces aromatic rings to 1,4-dienes. masterorganicchemistry.comwikipedia.org The regioselectivity is dictated by the electronic nature of the substituents. masterorganicchemistry.comdrpress.org The pyridine ring is electron-deficient, and its reduction is influenced by both the electron-withdrawing chloro group and the electron-donating phenoxy group. The phenoxy group, being an electron-donating group, would likely direct the reduction to the positions ortho and meta to it. Conversely, the electron-withdrawing nature of the nitrogen and chlorine atoms complicates predicting the exact regiochemical outcome without specific experimental data. The reaction proceeds via a radical anion intermediate, which is protonated by the alcohol. masterorganicchemistry.comdrpress.org A second electron transfer and protonation completes the reduction. masterorganicchemistry.comdrpress.org

| Method | Typical Reagents | Expected Product | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂ or Rh/C | 2-Chloro-3-phenoxypiperidine | Hydrodechlorination, harsh conditions required |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | Dihydro-2-chloro-3-phenoxypyridine | Complex regioselectivity, potential for dechlorination |

Direct Functionalization of Unsubstituted Pyridine Carbons (C4, C5, C6)

The functionalization of the C4, C5, and C6 positions of this compound is a key challenge due to the directing effects of the existing substituents. The primary strategies for such transformations are directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation.

Lithiation: Direct deprotonation (lithiation) is a powerful tool for functionalizing pyridine rings. The regioselectivity is controlled by the directing ability of substituents and the base used. For 2-chloropyridine, lithiation can be directed to the C3 position using bases like lithium diisopropylamide (LDA). nih.gov However, the use of superbases has been shown to achieve an unprecedented C6 lithiation. The phenoxy group at the C3 position in the target molecule would likely influence the acidity of adjacent protons. The C4 proton is activated by the electron-withdrawing nature of the pyridine nitrogen, making it a potential site for deprotonation. Studies on 2,3-dihalopyridines have shown that lithiation can occur at the C4 position, which can then be trapped with various electrophiles. nih.gov The precise outcome for this compound would depend on the specific base and reaction conditions employed.

Transition Metal-Catalyzed C-H Activation: Palladium- and ruthenium-catalyzed C-H activation offers a complementary approach to functionalization. mdpi.comrsc.org In these reactions, a directing group on the molecule coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond. For this compound, the pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C2 and C6 positions. However, the existing chloro group at C2 blocks that site. The phenoxy group could also act as a directing group. Research on 2-phenoxypyridine (B1581987) has demonstrated ruthenium-catalyzed arylation, which could be applicable here. mdpi.com The electronic environment of the C4, C5, and C6 C-H bonds would determine their susceptibility to activation, with C6 being sterically accessible and C4/C5 functionalization representing a more significant challenge. nih.gov

| Position | Potential Method | Controlling Factors | Relevant Analogue Studies |

|---|---|---|---|

| C4 | Lithiation | Choice of lithium base (e.g., LDA, TMP-bases) | Lithiation of 2,3-dihalopyridines nih.gov |

| C5 | C-H Activation | Catalyst and ligand choice to override other directing effects | Distal C-H functionalization of pyridines nih.gov |

| C6 | Lithiation / C-H Activation | Steric accessibility, directing effect of pyridine nitrogen | C6 lithiation of 2-chloropyridine with superbases |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned transformations is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are not available, the principles of kinetic studies, isotope labeling, and transition state analysis can be applied.

Kinetic Studies and Reaction Profiling

Kinetic studies are fundamental to determining the reaction mechanism, including the rate-determining step. nih.govresearchgate.net For a potential C-H activation reaction on this compound, a kinetic study would involve systematically varying the concentrations of the substrate, catalyst, and other reagents while monitoring the reaction rate. This could reveal the order of the reaction with respect to each component. For instance, a first-order dependence on both the substrate and the catalyst would suggest that the C-H activation step itself might be rate-determining. wikipedia.org Reaction profiling, using techniques like in-situ spectroscopy, would help identify the buildup and decay of intermediates throughout the reaction course.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of atoms. wikipedia.org To investigate the mechanism of a C-H functionalization reaction at the C4 position of this compound, one could synthesize a version of the molecule where the hydrogen at C4 is replaced with its heavier isotope, deuterium (B1214612) (D). If the C-H bond is broken in the rate-determining step, a kinetic isotope effect (KIE) would be observed, where the deuterated compound reacts slower than the non-deuterated one. Furthermore, analyzing the position of the label in the product can confirm the pathway of the reaction. wikipedia.org

Transition State Analysis

Transition state analysis, primarily through computational chemistry using methods like Density Functional Theory (DFT), provides insight into the high-energy, transient structures that molecules pass through during a reaction. For a transformation of this compound, computational modeling could be used to map out the potential energy surface of the reaction. This would allow for the visualization of the transition state structures for different possible pathways (e.g., C4 vs. C6 functionalization). By calculating the activation energies associated with each transition state, one can predict the most likely reaction pathway and explain observed regioselectivity. Such studies have been instrumental in understanding the mechanisms of complex catalytic cycles, including C-H activation. researcher.life

Sophisticated Spectroscopic and Chromatographic Characterization Techniques for 2 Chloro 3 Phenoxypyridine

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Elucidation

A primary and characteristic fragmentation event anticipated for 2-Chloro-3-phenoxypyridine is the homolytic cleavage of the ether linkage. This process would result in the formation of a phenoxy radical (C₆H₅O•) and a 2-chloro-pyridin-3-yl cation. The presence of a peak corresponding to the 2-chloro-pyridin-3-yl cation would be a strong indicator of the core structure.

Further fragmentation of the 2-chloro-pyridin-3-yl cation would likely involve the loss of a chlorine atom or the expulsion of neutral molecules such as hydrogen cyanide (HCN) from the pyridine (B92270) ring, leading to the formation of smaller fragment ions. The presence of an ion cluster corresponding to the isotopic abundance of chlorine (approximately 3:1 for ³⁵Cl and ³⁷Cl) for any chlorine-containing fragments would provide definitive evidence for the presence of a chlorine atom in the molecule.

The fragmentation of the phenoxy portion of the molecule would likely proceed through the loss of a hydrogen atom to form a stable phenoxide-like ion, or through the elimination of carbon monoxide (CO) from the phenyl ring, a common fragmentation pathway for aromatic ethers.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| [M]+ | Intact molecular ion | Confirms the molecular weight of the compound. |

| [M - C₆H₅O]+ | 2-Chloro-pyridin-3-yl cation | Indicates the presence of the 2-chloropyridine (B119429) and phenoxy moieties linked by an ether bond. |

| [M - Cl]+ | 3-Phenoxypyridine (B1582220) cation | Confirms the presence of a chlorine atom. |

| [C₆H₅O]+ | Phenoxy cation | Supports the presence of the phenoxy group. |

| [C₅H₃NCl]+ | 2-Chloro-pyridin-3-yl cation | A primary fragment resulting from the cleavage of the ether bond. |

It is important to note that the relative intensities of these fragment ions would depend on their stability and the ionization technique employed.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Confirmation

For an unambiguous confirmation of the structure of this compound, especially in complex matrices or when isomeric differentiation is required, tandem mass spectrometry (MS/MS) is an invaluable tool. In an MS/MS experiment, the molecular ion of this compound would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting product ions would provide detailed structural information.

The MS/MS spectrum of the [M+H]⁺ ion of this compound would be expected to show characteristic product ions resulting from the fragmentation of the protonated molecule. For instance, the cleavage of the C-O ether bond would be a prominent pathway, leading to the formation of a protonated 2-chloropyridin-3-ol ion and a neutral benzene (B151609) molecule, or a 2-chloropyridin-3-yl cation and a phenol (B47542) molecule. The specific fragmentation pattern observed in the MS/MS spectrum would serve as a highly specific fingerprint for the compound, allowing for its confident identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and structural features present in the molecule.

Characteristic Vibrational Modes of Pyridine, Phenoxy, and C-Cl Bonds

The IR spectrum can be divided into several regions, each providing specific information:

Pyridine Ring Vibrations: The pyridine ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons on the pyridine ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic and can be found at lower wavenumbers.

Phenoxy Group Vibrations: The phenoxy group will also exhibit distinct vibrational modes. The C-H stretching vibrations of the aromatic protons on the phenyl ring will appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations of the phenyl ring are expected in the 1450-1600 cm⁻¹ range. A key vibrational mode for the phenoxy group is the asymmetric C-O-C stretching vibration of the ether linkage, which is typically strong and found in the 1200-1260 cm⁻¹ region. The symmetric C-O-C stretch is usually weaker and appears at a lower frequency.

C-Cl Bond Vibration: The stretching vibration of the carbon-chlorine (C-Cl) bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the pyridine ring.

Functional Group Identification

By analyzing the positions and intensities of the absorption bands in the IR spectrum, the presence of the key functional groups in this compound can be confirmed.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature |

| 3000 - 3100 | C-H stretching | Aromatic (Pyridine and Phenyl rings) |

| 1400 - 1600 | C=C and C=N stretching | Pyridine ring |

| 1450 - 1600 | C-C stretching | Phenyl ring |

| 1200 - 1260 | Asymmetric C-O-C stretching | Aryl ether (Phenoxy group) |

| 600 - 800 | C-Cl stretching | Chloro-substituent |

The collective pattern of these absorption bands provides a unique spectral fingerprint for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

Electronic Transitions and Chromophore Analysis

The chromophores in this compound are the pyridine ring and the phenoxy group. These aromatic systems contain π-electrons that can be excited by UV radiation. The expected electronic transitions are primarily π → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic compounds typically exhibit strong absorption bands in the UV region due to these transitions. For this compound, multiple π → π* transitions are expected, arising from the electronic systems of both the pyridine and phenyl rings. The conjugation between the phenoxy group and the pyridine ring through the ether linkage may lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores.

The presence of the chlorine atom, a halogen substituent, can also influence the UV-Vis spectrum. The lone pair of electrons on the chlorine atom can participate in n → σ* transitions, which typically occur at shorter wavelengths and are often masked by the stronger π → π* absorptions.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Approximate λmax (nm) | Type of Electronic Transition | Chromophore |

| ~200 - 220 | π → π | Phenyl ring |

| ~250 - 280 | π → π | Pyridine ring and conjugated system |

The exact positions and intensities of the absorption bands would be dependent on the solvent used for the analysis, as solvent polarity can influence the energies of the electronic states.

Absorption Maxima and Molar Extinction Coefficients

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths at which absorption is most intense (absorption maxima, λmax) and the efficiency of this absorption (molar extinction coefficient, ε) are characteristic of a compound's chromophores.

For this compound, the UV-Vis spectrum is expected to be influenced by the electronic systems of both the chloropyridine and phenoxy moieties. The π → π* transitions within the aromatic rings are likely to result in strong absorption bands. The exact λmax and ε values are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.

Illustrative Data for a Related Compound Class (Substituted Phenoxypyridines)

| Solvent | Expected λmax (nm) | Expected ε (L mol⁻¹ cm⁻¹) |

| Ethanol (B145695) | 270 - 290 | 5,000 - 15,000 |

| Cyclohexane | 265 - 285 | 4,500 - 14,000 |

Note: This data is illustrative and based on general characteristics of similar aromatic ethers. Actual experimental values for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of this compound, assuming a suitable single crystal can be grown.

The way molecules of this compound arrange themselves in a crystal lattice is determined by a variety of non-covalent interactions. These can include π-π stacking interactions between the aromatic rings, dipole-dipole interactions arising from the polar C-Cl and C-O-C bonds, and weaker van der Waals forces. The presence of the chlorine atom may also lead to halogen bonding, a specific type of non-covalent interaction. Understanding these interactions is key to predicting the material's physical properties. In the absence of a published crystal structure for this compound, analysis of related structures, such as that of 2-chloro-3-nitropyridine, can offer insights into potential packing motifs. In the crystal structure of 2-chloro-3-nitropyridine, intermolecular C—H⋯O hydrogen bonds are noted to stabilize the crystal structure rsc.org.

A detailed analysis of the bond lengths and angles within the this compound molecule would provide experimental validation of its covalent structure. Key parameters to be determined would include the C-Cl, C-O, and C-N bond lengths, as well as the bond angles within the pyridine and phenyl rings and the C-O-C ether linkage angle. These values can be compared with theoretical values from computational models and with data from similar known structures to identify any structural strain or unusual bonding characteristics.

Illustrative Bond Lengths and Angles for a Hypothetical this compound Structure

| Bond/Angle | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (Pyridine) Bond Length | ~1.37 Å |

| C-O (Phenyl) Bond Length | ~1.42 Å |

| C-O-C Bond Angle | ~118° |

| C-N-C (in pyridine) Angle | ~117° |

Note: These are typical values for similar chemical environments and serve as an illustrative guide.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and quantification of components in a mixture, making it essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be most effective.

A general approach to developing an HPLC method would involve:

Column Selection: A C18 column is a common starting point for non-polar to moderately polar compounds.